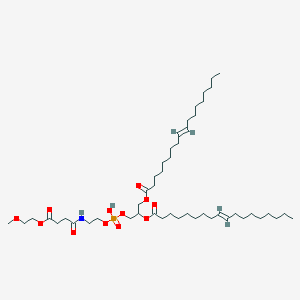
N-(5-Amino-4-fluoro-2-hydroxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Amino-4-fluoro-2-hydroxyphenyl)acetamide, commonly known as 5-AFHA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of hydroxyphenylacetamide and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 5-AFHA varies depending on the application. In medicine, it is thought to work by inhibiting the activity of acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain. In agriculture, it is thought to work by inhibiting the growth of certain weeds through the disruption of their metabolic pathways. In materials science, it is used as a precursor for the synthesis of MOFs, which have unique properties due to their porous nature.
Biochemische Und Physiologische Effekte
5-AFHA has been shown to have various biochemical and physiological effects, depending on the application. In medicine, it has been shown to increase the levels of acetylcholine in the brain, which is important for cognitive function. It has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In agriculture, it has been shown to inhibit the growth of certain weeds, which can improve crop yield. In materials science, it is used as a precursor for the synthesis of MOFs, which have unique properties due to their porous nature.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-AFHA is its versatility, as it has potential applications in various fields. It is also relatively easy to synthesize, and the synthesis method has been optimized to produce high yields of pure 5-AFHA. However, one limitation of 5-AFHA is its potential toxicity, as it has been shown to have cytotoxic effects on certain cell lines. This limits its potential use in medicine and other applications where toxicity is a concern.
Zukünftige Richtungen
There are several future directions for the study of 5-AFHA. In medicine, further studies are needed to determine its potential as a treatment for Alzheimer's disease and other cognitive disorders. In agriculture, further studies are needed to determine its potential as a herbicide and growth regulator for crops. In materials science, further studies are needed to explore the properties of MOFs synthesized using 5-AFHA as a precursor, and their potential applications in various fields.
Synthesemethoden
The synthesis of 5-AFHA involves the reaction of 5-amino-4-fluoro-2-hydroxybenzoic acid with acetic anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure 5-AFHA. This synthesis method has been optimized to produce high yields of 5-AFHA with good purity.
Wissenschaftliche Forschungsanwendungen
5-AFHA has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, it has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain.
In agriculture, 5-AFHA has been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of certain weeds. It has also been studied for its potential use as a growth regulator for crops, as it has been shown to promote root growth and increase crop yield.
In materials science, 5-AFHA has been studied for its potential use as a precursor for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of materials that have potential applications in gas storage, separation, and catalysis.
Eigenschaften
CAS-Nummer |
137589-58-3 |
|---|---|
Produktname |
N-(5-Amino-4-fluoro-2-hydroxyphenyl)acetamide |
Molekularformel |
C8H9FN2O2 |
Molekulargewicht |
184.17 g/mol |
IUPAC-Name |
N-(5-amino-4-fluoro-2-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H9FN2O2/c1-4(12)11-7-3-6(10)5(9)2-8(7)13/h2-3,13H,10H2,1H3,(H,11,12) |
InChI-Schlüssel |
OLAIURQIELNYCH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C(=C1)N)F)O |
Kanonische SMILES |
CC(=O)NC1=C(C=C(C(=C1)N)F)O |
Synonyme |
Acetamide, N-(5-amino-4-fluoro-2-hydroxyphenyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















